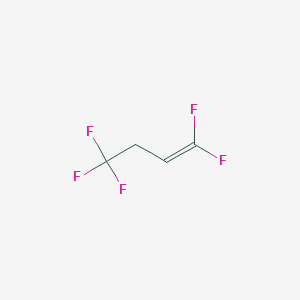

1,1,4,4,4-Pentafluorobut-1-ene

説明

Synthesis Analysis

The synthesis of fluorinated compounds has been a subject of significant interest due to their unique chemical properties. In the first study, a sterically hindered fluorinated benzene derivative, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, was synthesized through aromatic nucleophilic substitution. This process involved the reaction of lithium dimesitylphosphide with hexafluorobenzene. The synthesized compound underwent further chemical reactions, where two phosphorus atoms were oxidized and methylated to yield bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives. Additionally, reactions with butyllithium and phenyllithium produced more crowded fluorinated benzene derivatives with different substituents .

Molecular Structure Analysis

The molecular structures of the synthesized fluorinated benzene derivatives were confirmed using conventional spectroscopic methods, including 19F NMR spectroscopy, which highlighted their crowded molecular structures. X-ray crystallography provided further insights, revealing unusually large bond angles around the phosphorus atoms in the molecules. These structural analyses are crucial for understanding the physical and chemical properties of the synthesized compounds .

Chemical Reactions Analysis

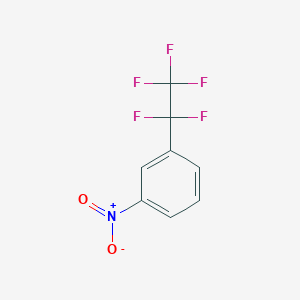

The second study focused on the chemical reactions of 1,1,1-trifluoro-4-phenylbut-3-en-2-one, a trifluoromethyl-containing enone. The strong electron-withdrawing power of the COCF3 group combined with the C=C bond imparts unique reactivity to these conjugated enones. Although reactions with various nucleophiles have been developed, the study highlighted that reactions with π-nucleophiles such as arenes had not been explored. This gap in knowledge indicates potential for novel synthetic pathways and the creation of new trifluoromethyl-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms, which can significantly alter the electron distribution and reactivity of the molecules. The studies provided insights into the redox properties of the synthesized compounds, which are important for potential applications in various fields, including materials science and pharmaceuticals. The electrochemical measurements carried out in the first study would contribute to a better understanding of these properties . The second study did not provide specific details on the physical and chemical properties of the enones, but the unique reactivity of the COCF3 group suggests that these compounds would also exhibit distinct properties .

科学的研究の応用

Electrolyte Additives for Lithium-Ion Batteries :1,1-Difluoro-1-alkenes, closely related to 1,1,4,4,4-Pentafluorobut-1-ene, have been investigated for their potential as electrolyte additives in high-charge-voltage lithium-ion batteries. Specifically, a derivative, 1,1-difluoro-4-phenylbut-1-ene (DF-1), was found to form suitable solid electrolyte interphases (SEIs) on both cathode and anode, enhancing cycle performance even at high-charge-voltages (Kubota et al., 2012).

Refrigeration Industry :2,3,3,3-Tetrafluoroprop-1-ene (R1234yf), structurally similar to this compound, has been recognized as a green refrigerant in the refrigeration industry. Its phase equilibrium with lubricants like pentaerythritol tetranonanoate (PEC9) impacts the performance of compression-refrigeration cycles (Sun et al., 2020).

Polymer and Material Science :Studies have focused on the polymerization and material properties of fluorinated compounds, including derivatives of this compound. For instance, a study on vinylpentafluorocyclopropane, a compound with similar fluorination, showed its rapid polymerization to produce highly crystalline fluoropolyolefins, which are valuable for cross-linking and grafting applications (Yang, 2003).

Organic Synthesis and Catalysis :Fluorinated alkenes like this compound are utilized in organic synthesis, such as in the preparation of fluorine-containing organometallics. For example, the synthesis of tetrafluoroethylenated zinc reagent from derivatives of fluorinated butene demonstrates the use of these compounds in creating CF2CF2-containing organic molecules (Kajimoto et al., 2021).

Environmental and Safety Applications :Compounds like 1,1,1,3,3-Pentafluorobutane (a structural analogue) have been used as environmentally friendly substitutes for foam blowing agents. Their emissions, safety profiles, and environmental impacts have been studied to assess their suitability as substitutes for more harmful chemicals (Stemmler et al., 2007).

Medical Imaging and Contrast Agents :Nanocapsules containing 1,1,1,3,3-Pentafluorobutane have been developed for medical applications. These nanocapsules can undergo liquid/gas-phase transitions triggered by mild heating, making them potential contrast agents for tumor imaging under diagnostic ultrasound (Li et al., 2014).

特性

IUPAC Name |

1,1,4,4,4-pentafluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5/c5-3(6)1-2-4(7,8)9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPABLOPKKSAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

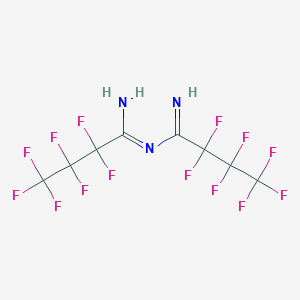

C(C=C(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614321 | |

| Record name | 1,1,4,4,4-Pentafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

721946-08-3 | |

| Record name | 1,1,4,4,4-Pentafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

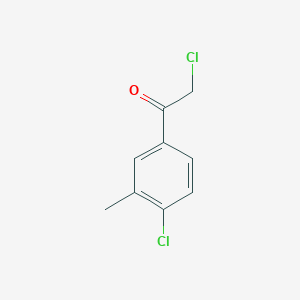

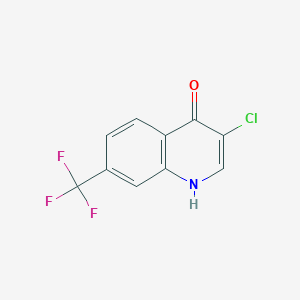

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(4-Fluorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B3031746.png)